Cas no 1010-60-2 (2-Chloro-1,4-naphthoquinone)

2-Chloro-1,4-naphthoquinone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1,4-naphthoquinone
- 1,4-naphthalenedione, 2-chloro-
- 1,4-naphthoquinone, 2-chloro-
- 2-chloro-4-naphthoquinone
- 2-chloronaphthoquinone
- 2-chloro-1,4-naphthalenedione
- 2-Chloro-1,4-naphthoquinore
- 2-Chloronaphthalene-1,4-dione
- NSC 400597
- 2-Chloro-1
- AURORA KA-5008
- RARECHEM BW GC 0008
- chloro-1,4-naphthoquinone
- 2-chlore-1,4-naphthoquinone
- FOF3PSJ59Z
- CCTJHVLTAJTPBV-UHFFFAOYSA-N
- AK109164
- chloronaphthoquinone
- 2-chloro-1,4-naphthquinone
- KSC177O7T
- 2-Chl
- MFCD00029187
- 1010-60-2
- WLN: L66 BV EVJ CG
- SY051032
- 2-chloro-1,4-dihydronaphthalene-1,4-dione
- CHEBI:28160
- C2721
- EN300-6490914
- HY-115243
- CS-0034824
- 2-chloranylnaphthalene-1,4-dione
- PD099119
- 4-07-00-02425 (Beilstein Handbook Reference)
- A800322
- NS00023017
- W-108929
- GS-3324
- C03753
- AC-15235
- AKOS006343761
- 2-Chlor-1,4-naphthochinon
- BRN 1867045
- NSC400597
- 2-Chloro-[1,4]Naphthoquinone
- SCHEMBL917548
- UNII-FOF3PSJ59Z
- CHEMBL349147
- AM84303
- DTXSID00143623
- FT-0695969
- 2-Chloronaphthalene-1,4-dione (2-Chloro-1,4-naphthoquinone)
- EINECS 213-776-2
- FD7245
- FT-0611685
- Q27103536
- NSC-400597
- DA-49387
- DTXCID5066114
- chloro-K3
-
- MDL: MFCD00029187
- インチ: 1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H
- InChIKey: CCTJHVLTAJTPBV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O
- BRN: 1867045
計算された属性
- せいみつぶんしりょう: 191.99800
- どういたいしつりょう: 191.998
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄色結晶固体
- 密度みつど: 1.42
- ゆうかいてん: 114.0 to 118.0 deg-C
- ふってん: 308°C at 760 mmHg
- フラッシュポイント: 129.3 °C
- 屈折率: 1.625
- PSA: 34.14000
- LogP: 2.18830
- 最大波長(λmax): 333(Hexane)(lit.)
- かんど: 熱に敏感である
2-Chloro-1,4-naphthoquinone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- RTECS番号:QL7450000
- ちょぞうじょうけん:0-10°C
2-Chloro-1,4-naphthoquinone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-Chloro-1,4-naphthoquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D386834-100g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 97% | 100g |
$295 | 2024-05-24 | |
eNovation Chemicals LLC | Y1040231-500g |
1,4-Naphthalenedione, 2-chloro- |
1010-60-2 | 97% | 500g |
$115 | 2024-07-28 | |
MedChemExpress | HY-115243-500mg |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 500mg |
¥520 | 2024-04-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209130-1 g |
2-Chloro-1,4-naphthoquinone, |
1010-60-2 | ≥99% | 1g |
¥1,730.00 | 2023-07-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154067-500g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | >98.0% | 500g |
¥704.90 | 2023-09-03 | |
Chemenu | CM141715-1000g |
2-Chloronaphthalene-1,4-dione |
1010-60-2 | 95%+ | 1000g |
$274 | 2023-01-13 | |
TRC | C373650-2g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 2g |
$ 224.00 | 2023-04-18 | ||
TRC | C373650-5g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 5g |
$ 488.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105464-500g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 97% | 500g |
¥918 | 2023-04-17 | |
Enamine | EN300-6490914-0.5g |
2-chloro-1,4-dihydronaphthalene-1,4-dione |
1010-60-2 | 95% | 0.5g |
$19.0 | 2023-05-26 |
2-Chloro-1,4-naphthoquinone サプライヤー
2-Chloro-1,4-naphthoquinone 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-Chloro-1,4-naphthoquinoneに関する追加情報
Properties and Applications of 2-Chloro-1,4-naphthoquinone (CAS No. 1010-60-2)
2-Chloro-1,4-naphthoquinone, with the chemical formula C₁₀H₄ClO₂, is a heterocyclic organic compound belonging to the naphthoquinone family. This compound is characterized by its distinct structural features, including a chlorinated substituent at the 2-position and a conjugated system of double bonds, which contribute to its unique reactivity and utility in various chemical and pharmaceutical applications. The CAS no.1010-60-2 identifier ensures precise classification and differentiation within chemical databases and regulatory frameworks.
The synthesis of 2-Chloro-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone under controlled conditions. This process requires careful optimization to achieve high yield and purity, often employing catalysts such as iron(III) chloride or chlorine gas. The presence of the chloro group enhances the electrophilic nature of the quinone ring, making it a versatile intermediate in organic synthesis. Recent advancements in green chemistry have led to the exploration of more sustainable methods, including photochemical chlorination and enzymatic approaches, which minimize waste and energy consumption.
One of the most notable applications of 2-Chloro-1,4-naphthoquinone is in pharmaceutical research, particularly in the development of bioactive molecules. Quinones are well-known for their oxidizing properties and have been extensively studied for their potential antimicrobial, antitumor, and anti-inflammatory effects. The chlorinated derivative exhibits enhanced bioavailability compared to its parent compound due to modifications in electronic distribution and solubility characteristics. Current research focuses on leveraging this compound as a scaffold for drug discovery, with particular interest in its ability to modulate enzyme activity and cellular signaling pathways.
In recent years, 2-Chloro-1,4-naphthoquinone has garnered attention for its role in material science applications. Its ability to participate in coordination chemistry makes it a valuable ligand or precursor for metal-organic frameworks (MOFs) and catalysts. These materials are increasingly relevant in fields such as gas storage, separation technologies, and photocatalysis. A significant breakthrough has been its use in designing visible-light-driven catalysts that facilitate carbon-carbon bond formation under mild conditions. Such innovations align with global efforts to develop more efficient synthetic methodologies.
The compound's reactivity also extends to polymer chemistry, where it serves as a monomer or crosslinking agent. Polymers derived from 2-Chloro-1,4-naphthoquinone exhibit improved thermal stability and mechanical strength due to the incorporation of the quinone moiety into the polymer backbone. These materials find applications in high-performance coatings, adhesives, and specialty plastics. Ongoing studies aim to enhance their biodegradability while maintaining structural integrity, addressing environmental concerns associated with traditional synthetic polymers.
From an industrial perspective, 2-Chloro-1,4-naphthoquinone plays a crucial role in agrochemical formulations. Its derivatives act as intermediates in synthesizing herbicides and fungicides that exhibit broad-spectrum activity against pests and pathogens. The chlorinated structure imparts stability under field conditions while ensuring selective toxicity toward target organisms. This balance is essential for developing sustainable agricultural practices that minimize ecological impact.
The analytical characterization of 2-Chloro-1,4-naphthoquinone is another area where advancements have been made. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and interactions. These tools are indispensable for confirming purity during synthesis and for studying its behavior in complex systems. High-performance liquid chromatography (HPLC) remains a cornerstone method for quantifying this compound in pharmaceutical formulations.
Future directions in research on 2-Chloro-1,4-naphthoquinone include exploring its potential as an energy storage material. Quinones are known for their redox-active properties, making them candidates for use in organic batteries or supercapacitors. By designing novel derivatives with optimized electronic properties, scientists aim to enhance charge storage capacity and cycling stability. Such developments could contribute significantly to renewable energy technologies.
Environmental considerations also drive innovation in handling CAS no 1010-60-2 during production and application. Efforts are underway to develop biocatalytic routes that reduce reliance on harsh reagents or hazardous byproducts. For instance, microbial transformations have shown promise in converting lignin-derived precursors into naphthoquinones with minimal environmental footprint. These eco-friendly approaches underscore the growing importance of sustainability across all stages of chemical manufacturing.
In conclusion,2-Chloro-1,4-naphthoquinone represents a multifaceted compound with broad utility spanning pharmaceuticals,materials science,and industrial chemistry.Several recent studies highlight its potential as both a therapeutic agent intermediateand functional material precursor.As research continues toward greener processes,the versatilityof this molecule ensuresits continued relevancein advancing scientificand technological progress.
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